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Compound of Interest

Compound Name: 2-Cyanopyrimidine

Cat. No.: B083486 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanopyrimidine, a versatile heterocyclic nitrile, has emerged as a pivotal building block in

contemporary organic synthesis. Its unique electronic properties and reactive nitrile group

make it an invaluable synthon for the construction of a diverse array of complex molecules,

particularly in the realms of medicinal chemistry and agrochemicals. The pyrimidine core is a

common motif in numerous biologically active compounds, and the cyano group at the 2-

position serves as a versatile handle for a wide range of chemical transformations. This

technical guide provides a comprehensive overview of the synthesis, reactivity, and

applications of 2-cyanopyrimidine, with a focus on its utility in the development of novel

therapeutics.

Physicochemical Properties and Spectroscopic
Data
A thorough understanding of the physical and chemical characteristics of 2-cyanopyrimidine is

fundamental to its effective application in synthesis.
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Property Value Reference

CAS Number 14080-23-0 N/A

Molecular Formula C₅H₃N₃ N/A

Molecular Weight 105.10 g/mol N/A

Appearance
White to light yellow crystalline

solid
[1][2]

Melting Point 40-44 °C [2]

Boiling Point Not available N/A

Solubility
Soluble in common organic

solvents
N/A

¹H NMR (CDCl₃, ppm) δ 8.95 (d, 2H), 7.50 (t, 1H) [3]

¹³C NMR (CDCl₃, ppm) δ 159.0, 133.0, 122.0, 116.5 [4]

IR (KBr, cm⁻¹) ν 2240 (C≡N)

Synthesis of 2-Cyanopyrimidine
Several synthetic routes to 2-cyanopyrimidine have been established, offering flexibility based

on the availability of starting materials and desired scale.

From 2-Methylthiopyrimidine
A common and efficient method involves the oxidation of 2-methylthiopyrimidine to the

corresponding sulfone, followed by nucleophilic displacement with a cyanide source.[2][5]

Experimental Protocol: Synthesis of 2-Cyanopyrimidine from 2-Methylthiopyrimidine[5]

Step 1: Oxidation of 2-Methylthiopyrimidine

In a suitable reaction vessel, dissolve 2-methylthiopyrimidine (1.0 eq) in a solvent such as

acetic acid.
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Add a catalyst, for example, sodium tungstate dihydrate (Na₂WO₄·2H₂O) (catalytic

amount).

Slowly add an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), while maintaining

the reaction temperature between 50-60 °C.

Monitor the reaction by TLC until the starting material is consumed.

The intermediate sulfone can be isolated or used directly in the next step.

Step 2: Cyanation

To the reaction mixture containing the intermediate sulfone, add an organic solvent like

acetonitrile and an aqueous solution of a cyanide salt, such as sodium cyanide (NaCN) or

potassium cyanide (KCN) (excess).

Stir the reaction mixture at a suitable temperature (e.g., 50-60 °C) until the reaction is

complete as monitored by TLC.

Upon completion, cool the reaction mixture and extract the product with an organic solvent

(e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

The crude product can be purified by column chromatography on silica gel to afford 2-
cyanopyrimidine.

From 2-Halopyrimidines
Nucleophilic substitution of a halogen at the 2-position of the pyrimidine ring with a cyanide salt

is another viable route.

Experimental Protocol: Synthesis of 2-Cyanopyrimidine from 2-Chloropyrimidine

To a solution of 2-chloropyrimidine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO,

add a cyanide source, for example, sodium cyanide (NaCN) or potassium cyanide (KCN)

(1.1-1.5 eq).
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A palladium catalyst, such as Pd(PPh₃)₄ (catalytic amount), and a copper(I) co-catalyst, such

as CuI (catalytic amount), can be added to facilitate the reaction.

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the

progress by TLC.

After completion, cool the mixture, pour it into water, and extract the product with an organic

solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

and concentrate in vacuo.

Purify the residue by column chromatography to yield 2-cyanopyrimidine.

Reactivity and Key Transformations
The electron-withdrawing nature of the pyrimidine ring and the cyano group makes the C2

position susceptible to nucleophilic attack and the nitrile group itself a versatile functional

handle.

Nucleophilic Substitution Reactions
The cyano group can be displaced by various nucleophiles, providing access to a wide range

of 2-substituted pyrimidines.

Nucleophile Product
Reagents and
Conditions

Yield (%) Reference

Methoxide

2-

Methoxypyrimidi

ne

NaOMe, MeOH - [2]

Amines

2-

Aminopyrimidine

s

R-NH₂, base,

solvent
Varies [6]

Thiols

2-

Alkylthiopyrimidin

es

R-SH, base,

solvent
Varies [2]
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Experimental Protocol: Synthesis of 2-Aminopyrimidines via Nucleophilic Substitution

In a sealed tube, combine 2-cyanopyrimidine (1.0 eq), the desired amine (1.2-2.0 eq), and

a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a suitable solvent

like DMF or NMP.

Heat the mixture to 80-120 °C for several hours, monitoring the reaction by TLC.

Upon completion, cool the reaction to room temperature, dilute with water, and extract with

an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography or recrystallization to obtain the desired

2-aminopyrimidine.

Metal-Catalyzed Cross-Coupling Reactions
2-Cyanopyrimidine can be converted to organometallic reagents or used as an electrophile in

cross-coupling reactions to form C-C and C-heteroatom bonds.

This reaction is a powerful tool for the formation of C-C bonds by coupling a halide or triflate

with a boronic acid or ester. While 2-cyanopyrimidine itself is not a typical substrate, its

halogenated precursors are widely used.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidines[1]

To a reaction vessel, add the 2-chloropyrimidine derivative (1.0 eq), the arylboronic acid (1.1-

1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base,

typically aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

Add a suitable solvent system, commonly a mixture of an organic solvent (e.g., toluene,

dioxane, or DME) and water.

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
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Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed

(monitored by TLC or GC-MS).

Cool the reaction, dilute with water, and extract with an organic solvent.

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

Purify the product by column chromatography.

Table of Suzuki-Miyaura Coupling Reactions with 2-Chloropyrimidine Derivatives

2-
Chloropy
rimidine
Derivativ
e

Arylboro
nic Acid

Catalyst Base Solvent Yield (%)
Referenc
e

2,4-

Dichloropyr

imidine

Phenylboro

nic acid
Pd(PPh₃)₄ K₂CO₃

Toluene/H₂

O
85 [7]

2-Chloro-4-

phenylpyri

midine

4-

Methoxyph

enylboronic

acid

Pd(dppf)Cl

₂
K₃PO₄

Dioxane/H₂

O
92 [1]

2-

Chloropyri

midine

3-

Thienylbor

onic acid

Pd₂(dba)₃ /

XPhos
K₃PO₄

t-

BuOH/H₂O
78 [8]

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate,

catalyzed by a palladium complex.

Experimental Protocol: Stille Coupling of 2-Stannylpyrimidines[9]

In a flame-dried flask under an inert atmosphere, dissolve the 2-stannylpyrimidine derivative

(1.0 eq) and the aryl or vinyl halide/triflate (1.1 eq) in a suitable solvent such as THF or DMF.
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Add a palladium catalyst, for example, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%).

A copper(I) co-catalyst, such as CuI, may be added to accelerate the reaction.

Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or GC-MS.

Once the reaction is complete, cool the mixture and quench with an aqueous solution of

potassium fluoride (KF) to precipitate the tin byproducts.

Filter the mixture through celite, and extract the filtrate with an organic solvent.

Wash the organic layer with brine, dry, and concentrate.

Purify the product by column chromatography.

Cycloaddition Reactions
The electron-deficient pyrimidine ring can participate as a diene in inverse-electron-demand

Diels-Alder (IEDDA) reactions with electron-rich dienophiles.

Experimental Protocol: Inverse-Electron-Demand Diels-Alder Reaction[10][11]

In a sealed tube, dissolve 2-cyanopyrimidine (1.0 eq) and an electron-rich alkene, such as

an enamine or vinyl ether (1.2-2.0 eq), in a high-boiling solvent like toluene or xylene.

Heat the reaction mixture to 120-180 °C for several hours to days.

Monitor the reaction for the formation of the initial cycloadduct and its subsequent

rearrangement products by TLC or NMR.

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

Purify the residue by column chromatography to isolate the desired heterocyclic product.

Applications in Drug Discovery and Development
2-Cyanopyrimidine is a key intermediate in the synthesis of numerous pharmaceutical agents,

most notably kinase inhibitors for cancer therapy.
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Kinase Inhibitors: Targeting VEGFR-2 and HER-2
Many pyrimidine-based compounds have been developed as inhibitors of Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-

2), both of which are crucial targets in oncology.[5] The 2-cyanopyrimidine moiety often

serves as a scaffold to which various substituents are attached to achieve potent and selective

inhibition.

VEGFR-2 and HER-2 Signaling Pathways

Click to download full resolution via product page

Synthesis of a Pyrimidine-Based Kinase Inhibitor
The following workflow illustrates a general strategy for the synthesis of a pyrimidine-based

kinase inhibitor, showcasing the central role of the 2-cyanopyrimidine scaffold.

Click to download full resolution via product page

Conclusion
2-Cyanopyrimidine has proven to be an exceptionally valuable and versatile building block in

organic synthesis. Its reactivity allows for a multitude of transformations, leading to the efficient

construction of complex molecular architectures. The prevalence of the pyrimidine scaffold in

biologically active molecules, particularly in the field of kinase inhibitors, underscores the

continued importance of 2-cyanopyrimidine in drug discovery and development. This guide

has provided a comprehensive overview of its synthesis, key reactions, and applications,

offering a valuable resource for chemists engaged in the pursuit of novel and impactful

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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